molecular formula C6H6O2 B1610167 Hydroquinone-d6 CAS No. 71589-26-9

Hydroquinone-d6

Cat. No. B1610167
CAS RN: 71589-26-9
M. Wt: 116.15 g/mol
InChI Key: QIGBRXMKCJKVMJ-UDDMDDBKSA-N
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Description

Hydroquinone-d6 (HQ-d6) is an important, widely used, and versatile compound in the field of synthetic organic chemistry. It is a building block for the synthesis of many natural and synthetic compounds, and is used in a variety of applications such as in the preparation of pharmaceuticals, dyes, and agrochemicals. Its unique properties make it an important tool for scientists in the field of synthetic organic chemistry.

Scientific Research Applications

Analytical Chemistry and Sensor Applications

Hydroquinone (HQ) is primarily known for its reducing properties and antioxidative nature. Its interaction with fullerenes, especially when doped with silicon or boron, is a promising field of research, particularly for drug delivery and sensor applications. The sensitivity of these doped fullerenes to HQ and the influence of HQ on the electronic properties of these complexes have been examined, revealing the potential of HQ in enhancing the performance of nanomaterial-based sensors (Ergürhan et al., 2018).

Investigating Gene Expression and Epigenetic Changes

Hydroquinone's impact on the expression of genes and the epigenetic landscape has been a significant area of study. It's been found that HQ exposure can lead to a decrease in the expression of DNA methyltransferases (DNMTs), causing global hypomethylation and the activation of certain proto-oncogenes. This phenomenon has been specifically observed in TK6 cells exposed to HQ, suggesting that HQ's role in epigenetic modulation could have profound implications for understanding its mechanism of action and potential carcinogenicity (Liu et al., 2012).

Exploring Antioxidant Properties and Cytotoxicity

HQ's role as an antioxidant is well-documented. Studies have delved into its effects on cellular antioxidant mechanisms and its potential cytotoxicity. For instance, research on HepG2 cells has shown that HQ can induce genotoxic effects, likely through DNA damage facilitated by oxidative stress. Understanding the balance between its antioxidant properties and potential genotoxicity is crucial for determining the safe and effective use of HQ in various applications (Luo et al., 2008).

Effects on Skin Cells and Pigmentation

The effects of HQ on skin cells and pigmentation have been a major focus of research, given its use in skin-lightening products. The molecular mechanisms of its action, including its interaction with melanin synthesis pathways, have been studied extensively. While its efficacy in skin depigmentation is well-established, concerns regarding its safety and potential for causing conditions like exogenous ochronosis have led to a call for more research and a reevaluation of its use in dermatological applications (Westerhof & Kooyers, 2005).

Mechanism of Action

Target of Action

Hydroquinone primarily targets melanocytes , the cells responsible for skin pigmentation . The main role of these cells is to produce melanin, the pigment that gives color to our skin, hair, and eyes . Hydroquinone’s action on these cells leads to a decrease in melanin production, resulting in skin lightening .

Mode of Action

Hydroquinone interacts with its targets by inhibiting the tyrosinase enzyme . This enzyme is involved in the initial step of the melanin pigment biosynthesis pathway . By inhibiting tyrosinase, hydroquinone reduces melanin pigment production, leading to a lightening of the skin . It’s important to note that this effect is reversible and sun exposure can reverse this effect and cause repigmentation .

Biochemical Pathways

The key biochemical pathway affected by hydroquinone is the melanin biosynthesis pathway . By inhibiting the tyrosinase enzyme, hydroquinone disrupts the conversion of tyrosine to DOPA (3,4-dihydroxyphenylalanine), a critical step in melanin production . This results in a decrease in melanin production and a subsequent lightening of the skin .

Pharmacokinetics

Hydroquinone’s pharmacokinetics involve absorption through the skin . In animal studies, a maximum of 29% of the applied dose was absorbed within 24 hours . The duration of depigmentation effects usually persists for 2-6 months following discontinuance of therapy .

Result of Action

The primary result of hydroquinone’s action is the lightening of the skin . This is achieved through the reduction of melanin production in melanocytes . It is used to correct skin discoloration associated with disorders of hyperpigmentation including melasma, post-inflammatory hyperpigmentation, sunspots, and freckles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hydroquinone. For instance, sunlight can reverse the depigmenting effect of hydroquinone and cause repigmentation . Furthermore, hydroquinone has shown increased toxicity for aquatic organisms in the environment, being less harmful for bacteria and fungi . Hydroquinone bioremediation from natural and contaminated sources can be achieved by the use of diverse groups of microorganisms, which harbor complex enzymatic systems able to metabolize hydroquinone either under aerobic or anaerobic conditions .

Biochemical Analysis

Biochemical Properties

Hydroquinone-d6 plays a significant role in biochemical reactions, particularly in redox processes. It can undergo reversible oxidation to form benzoquinone, making it an essential component in electron transport chains. This compound interacts with several enzymes, including NADPH cytochrome P450 reductase, NADH cytochrome b5 reductase, and mitochondrial NADH ubiquinone oxidoreductase . These interactions facilitate the reduction of this compound to its corresponding semiquinone or hydroquinone forms, which are crucial for various cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts on melanin-producing cells, or melanocytes, by preventing the conversion of dihydroxyphenylalanine (DOPA) to melanin . This action affects the activity of tyrosine, a precursor to melanin, leading to a reduction in melanin production. Additionally, this compound has been shown to interfere with the reproduction of melanocytes, further contributing to its depigmenting effects.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo redox cycling. It can be reduced by cellular reductases to form semiquinone radicals, which can further react to form hydroquinone . This redox cycling generates reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components. This compound also inhibits the enzyme tyrosinase, which is involved in melanin synthesis, by binding to its active site and preventing the conversion of tyrosine to DOPA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can undergo autoxidation to form benzoquinone and hydrogen peroxide . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to oxidative stress and cellular damage, particularly in melanocytes and other pigment-producing cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce melanin production without causing significant toxicity . At high doses, it can lead to adverse effects such as oxidative stress, DNA damage, and cytotoxicity. These toxic effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its redox cycling and detoxification. It can be metabolized by enzymes such as NADPH cytochrome P450 reductase and NADH cytochrome b5 reductase to form semiquinone and hydroquinone . These metabolites can further participate in redox reactions, contributing to the generation of ROS and oxidative stress. Additionally, this compound can be conjugated with glutathione and other detoxifying agents to facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by its interactions with other biomolecules and its physicochemical properties.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the mitochondria, this compound can participate in redox reactions and contribute to the generation of ROS. In the cytoplasm, it can interact with enzymes and other proteins involved in melanin synthesis and other cellular processes.

properties

IUPAC Name

1,2,4,5-tetradeuterio-3,6-dideuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGBRXMKCJKVMJ-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464279
Record name Hydroquinone-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71589-26-9
Record name Hydroquinone-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROQUINONE-D6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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